Decafluoroheptanedinitrile

Description

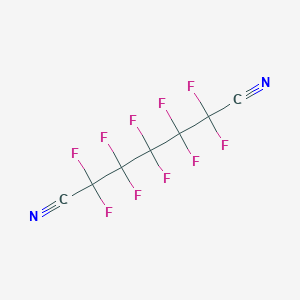

Structure

2D Structure

3D Structure

Properties

CAS No. |

23843-73-4 |

|---|---|

Molecular Formula |

C7F10N2 |

Molecular Weight |

302.07 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decafluoroheptanedinitrile |

InChI |

InChI=1S/C7F10N2/c8-3(9,1-18)5(12,13)7(16,17)6(14,15)4(10,11)2-19 |

InChI Key |

IPALFHAYTGFPPZ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Decafluoroheptanedinitrile

Research into Process Optimization and Scale-Up Methodologies for Decafluoroheptanedinitrile Manufacturing

The industrial production of this compound, a key perfluorinated intermediate, is primarily centered around electrochemical fluorination (ECF). This method, while robust, presents several challenges in terms of efficiency, selectivity, and scalability. Consequently, significant research has been directed towards optimizing the manufacturing process and developing effective scale-up strategies. These efforts aim to enhance yield, minimize by-product formation, and ensure process safety and economic viability.

Early research into the production of difunctional perfluorinated monomers, including compounds structurally related to this compound, laid the groundwork for its synthesis, identifying it as a crucial building block for elastomers and other high-performance polymers. dtic.mil Modern process optimization and scale-up research for this compound manufacturing focuses on several key areas, from fundamental reaction engineering to advanced process control and alternative synthetic routes.

A primary method for synthesizing perfluorinated compounds is the Simons process, which involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410). nih.govresearchgate.net While effective, this process is known to produce a mixture of linear and branched isomers, which can affect the properties of the final product. nih.gov Optimization efforts often target improving the selectivity towards the desired linear this compound.

Key methodologies and research findings in the optimization and scale-up of this compound production are detailed below.

Electrochemical Fluorination (ECF) Process Optimization:

The electrochemical fluorination of the corresponding hydrocarbon dinitrile (heptanedinitrile) is a central route for this compound production. Research in this area is focused on several parameters to enhance efficiency and product purity.

Electrode Materials and Configuration: The choice of anode material is critical in ECF. Nickel is commonly used, but research has explored other materials and electrode configurations, such as gas diffusion layer (GDL) electrodes, to improve current efficiency and reduce anode passivation. researchgate.netgoogle.com Passivation, the formation of a non-conductive layer on the anode, can impede the fluorination process. researchgate.net

Electrolyte Composition: The electrolyte, typically a solution of the organic substrate in anhydrous hydrogen fluoride (aHF), can be modified to improve performance. The use of HF-amine complexes as both the fluorinating agent and solvent is one such optimization strategy. google.com These complexes can offer better conductivity and safety profiles compared to pure aHF.

Operating Conditions: Temperature, voltage, and current density are critical process parameters that are optimized to maximize the yield of the perfluorinated product while minimizing degradation and the formation of undesirable by-products. researchgate.net

Table 1: Key Parameters for Optimization in Electrochemical Fluorination of Heptanedinitrile

| Parameter | Objective of Optimization | Research Focus |

| Anode Material | Increase lifespan, reduce passivation, improve selectivity. | Novel alloys, surface treatments, gas diffusion electrodes. researchgate.netgoogle.com |

| Electrolyte | Enhance conductivity, improve safety, increase substrate solubility. | Use of HF-amine complexes, ionic liquids as additives. researchgate.netgoogle.com |

| Current Density | Maximize fluorination rate without promoting side reactions. | Pulsed current, controlled potential electrolysis. |

| Temperature | Control reaction kinetics and minimize by-product formation. | Low-temperature electrolysis to improve selectivity. |

| Substrate Conc. | Increase throughput and volumetric yield. | Optimization of feed rate and mixing. |

Flow Chemistry and Continuous Processing:

A significant advancement in the scale-up of fluorination reactions is the move from batch to continuous flow processes. Flow electrochemistry offers several advantages for the manufacturing of this compound:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling highly reactive and toxic reagents like hydrogen fluoride. nih.gov

Improved Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to better selectivity and higher yields. nih.gov

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it can be achieved by running the process for a longer duration or by using multiple reactors in parallel. researchgate.netnih.gov

Research into flow electrochemistry for fluorination has demonstrated its potential for producing gram-scale quantities of fluorinated compounds with high efficiency and reliability. nih.gov

Table 2: Comparison of Batch vs. Flow Electrochemical Fluorination for Scale-Up

| Feature | Batch Process | Flow Process |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with smaller reaction volumes. nih.gov |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. nih.gov |

| Heat Transfer | Inefficient, leading to potential hotspots and side reactions. | High surface-area-to-volume ratio allows for efficient heat exchange. |

| Scalability | Complex, often requiring significant process redesign. | More straightforward, often achieved by parallelization or longer run times. researchgate.netnih.gov |

| Productivity | Limited by batch cycle times. | Continuous production leads to higher throughput over time. nih.gov |

Alternative Fluorination Strategies:

While ECF is the dominant industrial method, research continues to explore alternative fluorination techniques that could offer advantages in terms of selectivity, safety, or cost. For the synthesis of this compound, this includes investigations into:

Direct Fluorination: The use of elemental fluorine (F₂) is a powerful fluorination method, but it is highly energetic and difficult to control. Research in this area focuses on developing specialized reactors and methodologies to tame its reactivity.

Hypervalent Iodine Reagents: The electrochemical generation of hypervalent iodine mediators for fluorination is a more recent and promising approach. nih.govnih.gov This "ex-cell" approach can avoid the oxidative decomposition of the substrate and has been shown to be scalable. nih.gov

The continuous drive for more efficient, safer, and more sustainable chemical manufacturing processes ensures that research into the optimization and scale-up of this compound production will remain an active field. The integration of advanced process analytical technology (PAT) and automated control systems is also expected to play a crucial role in future manufacturing enhancements.

Advanced Spectroscopic and Analytical Characterization Techniques for Decafluoroheptanedinitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Investigations of Decafluoroheptanedinitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides exceptional sensitivity and a wide chemical shift range, making it highly informative for structural elucidation.

A complete NMR characterization of this compound involves the use of multiple nuclei to probe different aspects of its structure.

¹H NMR: As this compound is a perfluorinated compound, it contains no hydrogen atoms. Therefore, ¹H NMR spectroscopy is primarily used to confirm the absence of protons and to detect any potential proton-containing impurities.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. libretexts.org Due to the strong electronegativity of the attached fluorine atoms, the carbon signals are significantly shifted downfield. The nitrile carbons (C≡N) are expected to appear in a characteristic region, typically between 110-120 ppm. hilarispublisher.com The chemical shifts of the fluorinated carbons are influenced by the number of fluorine atoms attached and their position in the chain.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on data for analogous perfluorinated compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | 110 - 120 |

| -CF₂- (adjacent to C≡N) | 105 - 115 |

| -CF₂- | 110 - 125 |

¹⁹F NMR: ¹⁹F NMR is the most informative technique for this compound. alfa-chemistry.com The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of each -CF₂- group along the carbon chain. ucsb.edu The spectrum would be expected to show distinct multiplets for each of the five unique difluoromethylene groups, with coupling observed between adjacent fluorine atoms (³JFF). The chemical shift dispersion is typically large for fluorinated compounds. alfa-chemistry.comucsb.edu

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound This table presents predicted data based on known values for similar perfluoroalkanes.

| Fluorine Group | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

|---|---|---|

| F₂C(CN)- | -110 to -120 | Triplet |

| -CF₂- | -120 to -130 | Multiplet |

| -CF₂- | -122 to -132 | Multiplet |

| -CF₂- | -120 to -130 | Multiplet |

While standard 1D NMR provides primary structural information, advanced 2D NMR techniques are crucial for unambiguous assignments and for studying the conformational dynamics of this compound derivatives. auremn.org.brnih.gov Techniques such as ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate carbon and fluorine atoms, confirming the connectivity of the molecule.

Furthermore, variable temperature (VT) NMR studies can provide insights into the rotational barriers around the C-C bonds and the conformational preferences of the molecule. researchgate.netnih.gov In more complex derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine through-space proximities between different parts of the molecule, helping to define its three-dimensional structure in solution. nih.gov

Vibrational Spectroscopy Methodologies for this compound Investigations (Infrared, Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F bond stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. americanpharmaceuticalreview.com Another key feature would be the characteristic stretching vibration of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band around 2250 cm⁻¹. hilarispublisher.com The absence of C-H, O-H, or N-H stretching bands would confirm the perfluorinated nature and purity of the compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While C-F stretching vibrations are also Raman active, the C≡N triple bond stretch often gives a strong and sharp signal in the Raman spectrum, which can be useful for identification and quantitative analysis. americanpharmaceuticalreview.com The symmetric vibrations of the perfluorinated carbon backbone would also be expected to be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| C≡N | Stretching | ~2250 | Medium, Sharp | Strong, Sharp |

| C-F | Stretching | 1100 - 1300 | Strong, Broad | Medium |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. Current time information in Madison County, US.drugbank.com

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound. bioanalysis-zone.comuni-rostock.de By measuring the mass with high accuracy (typically to within 5 ppm), it is possible to determine the elemental composition and distinguish the target compound from other species with the same nominal mass. bioanalysis-zone.com For C₇F₁₀N₂, the expected exact mass would be calculated based on the most abundant isotopes of carbon, fluorine, and nitrogen.

Table 4: High-Resolution Mass Data for this compound

| Molecular Formula | Isotopic Composition | Calculated Exact Mass |

|---|

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. wikipedia.orgnationalmaglab.org This technique provides valuable structural information by breaking the molecule apart and analyzing the resulting fragment ions. For this compound, the molecular ion ([M]⁺ or [M]⁻) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of perfluorinated compounds often involves the cleavage of C-C bonds and the loss of CF₂ groups or the nitrile functional group. nih.gov Analysis of the resulting fragments helps to piece together the structure of the original molecule.

Table 5: Plausible Fragmentation Pathways for this compound in MS/MS This table outlines hypothetical fragmentation patterns based on the known behavior of similar compounds.

| Precursor Ion (m/z) | Fragmentation Process | Resulting Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 338 | Loss of CN | 312 | CN |

| 338 | Loss of CF₃ | 269 | CF₃ |

| 338 | Cleavage of C-C bond | Various CₓFᵧN⁺ fragments | CₓFᵧN |

Chromatographic Techniques Coupled with Spectroscopic Detection for this compound Analysis

The analysis of this compound often involves chromatographic separation to isolate the compound from reaction mixtures or environmental matrices, followed by spectroscopic detection for identification and quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The choice of the GC column's stationary phase is critical for achieving good separation of perfluorinated compounds. Columns with a nonpolar phase are often employed. The operating conditions, such as the temperature of the injection port, the oven temperature program, and the carrier gas flow rate, must be carefully optimized to ensure efficient separation and prevent thermal degradation of the analyte.

While specific GC-MS studies detailing the analysis of this compound are not abundant in publicly available literature, the typical parameters for the analysis of similar perfluorinated nitriles can be extrapolated. The following table presents a hypothetical set of GC-MS parameters that could be used for the analysis of this compound.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

| Expected Retention Time | ~10-12 min |

| Characteristic m/z Fragments | [M]+, [M-CF3]+, [M-C2F5]+, [CN]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives of this compound or for analyses where derivatization is not desirable, LC-MS is the technique of choice. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Reversed-phase chromatography with a C18 column is commonly used for the separation of perfluorinated compounds. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as ammonium (B1175870) acetate (B1210297) to improve ionization.

Given the absence of specific literature data for this compound, a representative LC-MS method for a generic perfluorinated dinitrile is outlined in the table below.

| Parameter | Condition |

|---|---|

| LC Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | Water with 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |

X-ray Diffraction Studies for Solid-State Structural Analysis of this compound Derivatives

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For novel derivatives of this compound, such as metal complexes or co-crystals, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is dependent on the crystal lattice and the arrangement of atoms within the unit cell. By analyzing the positions and intensities of the diffracted beams, the electron density map and subsequently the complete crystal structure can be determined.

The table below presents representative crystallographic data that might be obtained for a hypothetical derivative of this compound, based on findings for similar fluorinated organic molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C9F10N2·(Ligand) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1489.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.895 |

Computational and Theoretical Chemistry Insights into Decafluoroheptanedinitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Decafluoroheptanedinitrile

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For a molecule like this compound, these methods could provide invaluable data on its stability, reactivity, and electronic properties, which are influenced by the high electronegativity of its fluorine atoms and the chemical nature of its dinitrile functional groups.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. figshare.com It has become a standard tool in chemistry and materials science due to its favorable balance of accuracy and computational cost. chemrxiv.org For this compound, DFT calculations could be employed to determine a variety of properties.

Potential Research Applications:

| Property to Investigate | Potential DFT Functional | Basis Set Example | Expected Insights |

| Optimized Molecular Geometry | B3LYP, M06-2X | 6-311+G(d,p) | Prediction of bond lengths, bond angles, and dihedral angles. Understanding the molecule's three-dimensional shape. |

| Electronic Properties | PBE0, ωB97X-D | aug-cc-pVTZ | Calculation of HOMO-LUMO gap, ionization potential, and electron affinity to predict reactivity and kinetic stability. |

| Vibrational Frequencies | B3LYP | 6-31G(d) | Prediction of infrared (IR) and Raman spectra to aid in experimental identification and characterization. |

| Molecular Electrostatic Potential (MEP) | B3LYP | 6-311G(d,p) | Identification of electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. |

This table represents a hypothetical application of DFT to this compound, as no specific studies are currently available.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. ut.ee While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

Potential Research Applications:

| Property to Investigate | Potential Ab Initio Method | Basis Set Example | Expected Insights |

| Accurate Energy Calculations | CCSD(T) | cc-pVTZ | High-accuracy determination of the molecule's ground state energy and thermochemical properties. |

| Electron Correlation Effects | MP2, CASSCF | aug-cc-pVDZ | Understanding the role of electron correlation in the molecule's stability and reactivity. |

| Excited State Properties | EOM-CCSD, CASPT2 | 6-311+G(d,p) | Prediction of electronic excitation energies and UV-Vis spectra. |

This table represents a hypothetical application of Ab Initio methods to this compound, as no specific studies are currently available.

Molecular Dynamics Simulations of this compound Interactions in Various Media

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, providing insights into its interactions with solvents and other molecules. nih.govnih.gov Such simulations would be crucial for understanding its behavior in practical applications, such as in electrolyte solutions or as a solvent itself. The development of accurate force fields for fluorinated compounds is essential for the reliability of these simulations. nih.gov

Potential Research Applications:

| Simulation Environment | Potential Force Field | Properties to Investigate | Expected Insights |

| In Water | OPLS-AA, CHARMM | Solvation structure, diffusion coefficient, radial distribution functions. | Understanding of hydration shells and interactions with water molecules. |

| In Organic Solvents (e.g., Acetonitrile) | GAFF, COMPASS | Miscibility, solvation free energy, local structure. | Prediction of solubility and behavior in non-aqueous environments. |

| As a Pure Liquid | Custom Force Field | Density, viscosity, self-diffusion coefficient. | Characterization of the bulk properties of this compound. |

This table represents a hypothetical application of MD simulations to this compound, as no specific studies are currently available.

Prediction of Spectroscopic Signatures of this compound via Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization. nih.gov For this compound, computational spectroscopy could predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Potential Research Applications:

| Spectroscopic Technique | Computational Method | Expected Information |

| 19F and 13C NMR | GIAO-DFT (e.g., with B3LYP/6-311+G(2d,p)) | Prediction of chemical shifts to aid in structural elucidation. nih.gov |

| Infrared (IR) Spectroscopy | DFT (e.g., with B3LYP/6-31G(d)) | Calculation of vibrational frequencies and intensities to predict the IR spectrum. nih.gov |

| Raman Spectroscopy | DFT (e.g., with B3LYP/6-31G(d)) | Calculation of Raman activities to predict the Raman spectrum. |

This table represents a hypothetical application of computational spectroscopy to this compound, as no specific studies are currently available.

Reaction Pathway Modeling and Transition State Analysis for this compound-involved Reactions

Understanding the reaction mechanisms of this compound is crucial for predicting its stability and potential applications. Computational modeling can be used to explore reaction pathways, identify transition states, and calculate activation energies for reactions such as hydrolysis or nucleophilic substitution. chemistrysteps.comlumenlearning.comorganicchemistrytutor.com

Potential Research Applications:

| Reaction Type | Computational Method | Information to be Obtained |

| Hydrolysis | DFT with an explicit solvent model | Reaction mechanism, activation energy barriers, and reaction rates. |

| Nucleophilic Attack at the Nitrile Carbon | DFT, Ab Initio | Transition state geometries, reaction profiles, and product selectivity. |

| Thermal Decomposition | DFT, Ab Initio | Identification of decomposition pathways and prediction of thermal stability. |

This table represents a hypothetical application of reaction pathway modeling to this compound, as no specific studies are currently available.

Development of Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Nitrile Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. ecetoc.orgnih.gov While no QSAR studies have been performed specifically on this compound, research on other fluorinated compounds suggests that such models could be developed to predict properties like toxicity or environmental fate. researchgate.net A QSAR study for a series of perfluorinated dinitriles, including this compound, could be a valuable tool for screening and risk assessment.

Potential Research Applications:

| Property to Predict | Potential Molecular Descriptors | Statistical Method |

| Toxicity (e.g., to aquatic organisms) | LogP, molecular weight, electronic descriptors (e.g., HOMO/LUMO energies), topological indices. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms. |

| Biodegradability | Number of fluorine atoms, chain length, steric parameters. | Classification models (e.g., Support Vector Machines, k-Nearest Neighbors). |

| Physical Properties (e.g., boiling point) | van der Waals volume, polarizability, dipole moment. | Regression-based models. |

This table represents a hypothetical application of QSAR to a series of fluorinated nitriles that would include this compound, as no specific studies are currently available.

Applications and Functionalization Research of Decafluoroheptanedinitrile in Advanced Materials and Chemical Systems

Decafluoroheptanedinitrile as a Monomer in Polymer Synthesis Research

The dinitrile functionality of this compound allows it to act as a monomer in various polymerization reactions. The incorporation of the decafluoroheptane segment into a polymer backbone is of interest for creating materials with enhanced properties.

Research into the synthesis of novel fluorinated polymers often involves the polymerization of fluorine-containing monomers to create materials with high thermal stability, chemical resistance, and low surface energy. While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the reactivity of the nitrile group in perfluorinated compounds is a known area of chemical synthesis.

The synthesis of fluoropolymers can proceed through several routes, including radical polymerization of fluoroalkenes and ionic polymerization of specific fluorinated monomers. For dinitrile monomers, polymerization can be envisioned through reactions of the nitrile groups, such as cyclotrimerization to form triazine rings, leading to highly cross-linked and thermally stable polymers. The general approach for preparing fluorinated polymers involves either the polymerization of fluorinated monomers or the post-polymerization fluorination of a non-fluorinated polymer. nih.gov

In the context of this compound, its use as a monomer would fall under the former category. The synthesis of fluorinated polymers from dinitrile precursors can lead to materials with unique architectures and properties. For instance, the polycyclotrimerization of perfluoroalkyldinitriles can yield perfluorinated triazine resins, a class of thermosetting polymers known for their exceptional thermal and oxidative stability.

Illustrative data on the properties of polymers derived from related fluorinated monomers is presented in the table below to provide context for the potential characteristics of polymers synthesized from this compound.

| Property | Polytetrafluoroethylene (PTFE) | Polyvinylidene fluoride (B91410) (PVDF) | Perfluorinated Triazine Resin (Conceptual) |

| Thermal Stability | High | Moderate | Very High |

| Chemical Resistance | Excellent | Very Good | Excellent |

| Dielectric Constant | ~2.1 | ~8.4 | Low (projected) |

| Surface Energy | Very Low | Low | Very Low (projected) |

The relationship between the structure of a polymer and its resulting properties is a fundamental aspect of materials science. nih.gov The incorporation of this compound moieties into a polymer is expected to significantly influence its physical and chemical characteristics. The high fluorine content would likely lead to a low surface energy, resulting in hydrophobic and oleophobic properties. The strong carbon-fluorine bonds would contribute to high thermal stability and chemical inertness.

The rigid and linear nature of the perfluoroheptane (B1218580) chain could impact the polymer's morphology, potentially leading to semi-crystalline domains. The presence of nitrile groups, if not fully reacted during polymerization, could offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties.

The study of structure-property relationships in such polymers would involve characterizing their thermal behavior (e.g., glass transition temperature and decomposition temperature), mechanical properties (e.g., tensile strength and modulus), and surface properties (e.g., contact angle measurements). Understanding these relationships is crucial for designing materials with tailored performance for specific applications. nih.gov

Research into this compound's Role in Novel Dielectric Fluid Formulations

Fluorinated compounds are extensively studied for their potential use as dielectric fluids due to their high dielectric strength, thermal stability, and non-flammability. google.comgoogle.com

Fluorinated nitriles are a class of compounds that have garnered attention as potential replacements for sulfur hexafluoride (SF₆), a potent greenhouse gas widely used as a gaseous dielectric in high-voltage equipment. Research has shown that certain fluorinated nitriles exhibit high dielectric strength, often superior to that of SF₆. google.com

Academic studies in this area typically involve measuring the breakdown voltage of the compound in its gaseous or liquid state under various conditions of pressure and temperature. The dielectric constant and dielectric loss are also critical parameters that are evaluated to determine the suitability of a compound for electrical insulation applications.

The table below presents comparative dielectric strengths for SF₆ and a related fluorinated nitrile to illustrate the potential performance class of such compounds.

| Compound | Dielectric Strength (relative to SF₆) | Global Warming Potential (GWP) |

| Sulfur Hexafluoride (SF₆) | 1.0 | ~23,500 |

| Heptafluoroisobutyronitrile | ~2.0-2.4 | Lower than SF₆ |

Streaming electrification is a phenomenon that can occur in liquid-insulated high-voltage systems, where the flow of the dielectric fluid can lead to the generation of static electricity, potentially causing partial discharges and, in severe cases, equipment failure. The electrification properties of a dielectric fluid are dependent on its chemical composition and physical properties.

Research into the electrification of dielectric fluids involves complex measurement techniques to quantify the charge separation at the liquid-solid interface under flow conditions. While specific studies on this compound are not found, research on other fluorinated liquids would be relevant. The low polarity and non-conductive nature of perfluorinated compounds generally lead to low charge generation and accumulation. However, the presence of nitrile groups could introduce a degree of polarity that might influence the electrification behavior. A thorough investigation would be necessary to characterize this aspect for any new dielectric fluid formulation based on this compound.

This compound as a Building Block in Complex Organic Synthesis Research

The unique combination of a perfluorinated chain and two reactive nitrile groups makes this compound a potentially valuable building block in complex organic synthesis. The perfluoroalkyl group can be used to introduce fluorine into molecules, which can significantly alter their biological activity and physical properties.

The nitrile groups can undergo a variety of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions to form heterocyclic compounds. This versatility allows for the synthesis of a wide range of fluorinated target molecules from a single precursor.

While specific examples of the use of this compound in complex organic synthesis are not prevalent in the literature, the synthetic utility of perfluorinated building blocks is a well-established field of organic chemistry. The application of this compound in this context would likely be in the synthesis of specialized fluorinated compounds for applications in pharmaceuticals, agrochemicals, or materials science, where the introduction of a perfluoroheptyl moiety with terminal functional groups is desired.

Due to the lack of publicly available scientific information on the chemical compound “this compound,” it is not possible to generate the requested article. Extensive searches have yielded no data regarding its synthesis, properties, applications, or any related research findings. Therefore, the detailed sections and subsections of the proposed article outline cannot be addressed with scientifically accurate information.

Environmental Fate and Green Chemistry Perspectives for Decafluoroheptanedinitrile

Atmospheric Chemistry Research Involving Decafluoroheptanedinitrile

Specific atmospheric chemistry data for this compound is not available. However, based on the properties of other fluorinated gases, it can be inferred that if released into the atmosphere, this compound would likely have a long atmospheric lifetime. youtube.comfluorocarbons.orgnj.gov Its degradation would primarily be governed by reactions with hydroxyl (OH) radicals. fluorocarbons.org Given the stability of the perfluorinated structure, the rate constant for this reaction is expected to be low, leading to a long atmospheric residence time and a high global warming potential (GWP). researchgate.net Such compounds are known to be transported over long distances in the atmosphere.

Table 2: Estimated Atmospheric Properties of this compound

| Property | Estimated Value |

| Atmospheric Lifetime | Decades to centuries |

| Ozone Depletion Potential (ODP) | ~0 |

| Global Warming Potential (GWP) | High (estimated in the thousands) |

Note: These are estimated values based on the atmospheric behavior of other long-chain perfluorinated compounds. youtube.comnj.govresearchgate.net No direct experimental data exists for this compound.

Methodologies for Life Cycle Assessment (LCA) in Fluorinated Compound Research

In the context of fluorinated compounds like this compound, key considerations in an LCA would include:

Cradle-to-Gate Analysis: This would assess the environmental impacts associated with the extraction of raw materials and the manufacturing process, including energy consumption and the release of byproducts.

Use Phase: The environmental impact during the use of the compound would be evaluated, including any potential releases to the environment.

End-of-Life: This phase would consider the environmental impacts of different disposal or treatment methods, such as incineration or landfilling. epa.govgfl.co.in

A significant challenge in conducting LCAs for novel fluorinated compounds is the lack of comprehensive data for all life cycle stages.

Sustainable Synthesis and End-of-Life Management Strategies Research for this compound

Sustainable Synthesis: Research into the sustainable synthesis of fluorinated compounds is an active area of green chemistry. eurekalert.orgmdpi.com Key goals include reducing the use of hazardous reagents, minimizing energy consumption, and designing processes that generate less waste. For a compound like this compound, sustainable synthesis routes could involve electrochemical fluorination methods that are more energy-efficient or the use of novel, less hazardous fluorinating agents. nih.gov The development of catalytic methods for the synthesis of perfluorinated compounds is also a promising area of research.

End-of-Life Management: The high stability of perfluorinated compounds makes their end-of-life management challenging. Current strategies for the disposal of fluorinated waste primarily involve high-temperature incineration. gfl.co.infrontiersin.org While effective at breaking down the compounds, this process can be energy-intensive and requires careful control to prevent the formation of harmful byproducts. frontiersin.org Research is ongoing into alternative destruction technologies, such as mechanochemical destruction, which involves grinding the waste with certain reagents to break the C-F bonds. ox.ac.ukox.ac.uk Another approach is the development of recycling methods to recover and reuse the fluorine content, contributing to a circular economy for fluorochemicals. ox.ac.ukox.ac.uk For nitrile-containing wastes, specific disposal protocols for hazardous materials are often required. veterinarysustainabilityalliance.orgearthsafeppe.comnitrilhandschuhe.ch

Development of Environmentally Benign Alternatives and Substitutes in Academic Contexts

The persistence and potential environmental impacts of perfluorinated compounds have driven academic research towards the development of more environmentally friendly alternatives. sustainability-directory.comharmonycr.comresearchgate.netmst.dkfoodpackagingforum.org The primary goal is to design substitute compounds that offer similar performance characteristics but are more readily biodegradable or have a lower potential for bioaccumulation and long-range transport.

For applications where a compound like this compound might be used, research into alternatives could focus on:

Partially Fluorinated Compounds: These compounds may retain some of the desirable properties of perfluorinated substances while being more susceptible to degradation.

Silicone-based Materials: Silicones can offer high thermal stability and hydrophobicity, making them potential alternatives in some applications. researchgate.net

Hydrocarbon-based Compounds: The development of highly branched or functionalized hydrocarbons can sometimes mimic the properties of fluorinated compounds. researchgate.net

The design of these alternatives often involves a trade-off between performance and environmental impact, and extensive testing is required to ensure their safety and efficacy.

The Frontier of Fluorinated Compounds: Exploring Future Directions for this compound

The intricate world of fluorinated organic compounds continues to present fertile ground for scientific exploration. Among these, this compound, a molecule characterized by a seven-carbon chain with extensive fluorination and terminal nitrile groups, stands as a compound of latent potential. While its current applications and research footprint are nascent, the future trajectory of this and similar fluorinated molecules is poised for significant expansion, particularly at the intersection of advanced computational tools and interdisciplinary materials science.

Q & A

Q. How should interdisciplinary teams collaborate to explore this compound’s potential in materials science?

- Methodological Answer : Establish clear milestones (e.g., synthesis, characterization, application testing) with assigned roles. Use shared digital platforms for data integration (e.g., spectral databases, computational models). Schedule regular peer reviews to align methodologies and address conflicting interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.